Halogenated indazoles, as a class of compounds, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, iodine) attached to the indazole core. These compounds play a significant role in scientific research, particularly in medicinal chemistry, due to their diverse biological activities. [] Indazoles themselves are classified as heterocyclic aromatic compounds, containing a benzene ring fused to a pyrazole ring. The presence of halogens can significantly influence the physicochemical properties and biological activities of these molecules.
5-Bromo-6-chloro-3-iodo-1H-indazole is a heterocyclic organic compound classified as an indazole derivative. It has the molecular formula and a molecular weight of approximately 357.37 g/mol. This compound features a unique combination of bromine, chlorine, and iodine substituents, which contribute to its distinct chemical properties and potential biological activities. The compound is identified by the CAS number 1956371-54-2 and is utilized in various scientific and industrial applications, particularly in medicinal chemistry and organic synthesis .
The synthesis of 5-Bromo-6-chloro-3-iodo-1H-indazole typically involves multiple steps, starting from simpler organic compounds.
In an industrial context, the synthesis may be optimized for large-scale production, utilizing efficient catalysts and high-yield reaction conditions to enhance purity and consistency of the final product .
The molecular structure of 5-Bromo-6-chloro-3-iodo-1H-indazole consists of a bicyclic framework that includes a benzene ring fused to a pyrazole ring. The structural formula can be represented as follows:
The presence of these halogens significantly influences the compound's reactivity and interaction with biological targets .
5-Bromo-6-chloro-3-iodo-1H-indazole can participate in various chemical reactions due to its halogen substituents.
The mechanism of action for 5-Bromo-6-chloro-3-iodo-1H-indazole involves its ability to interact with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity, which is crucial in various biochemical pathways.
Indazole derivatives have been studied for their potential anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that they may inhibit certain kinases involved in cell signaling pathways, thus affecting cellular processes related to growth and proliferation .
While specific physical data such as density or boiling point may not be readily available, general handling guidelines suggest that this compound should be stored in a dark place at controlled temperatures (2–8°C) to maintain stability .
The compound's reactivity is primarily influenced by the presence of halogens:
5-Bromo-6-chloro-3-iodo-1H-indazole finds utility across several scientific domains:
The strategic incorporation of halogens (bromine, chlorine, iodine) into the 1H-indazole scaffold transforms this heterocyclic system into a versatile synthetic intermediate for pharmaceutical development. For 5-Bromo-6-chloro-3-iodo-1H-indazole (CAS 1956371-54-2, C~7~H~3~BrClIN~2~, MW 357.37), halogen positioning governs reactivity in cross-coupling reactions critical for drug candidate elaboration [4]. The C3 iodine atom provides an optimal handle for palladium-catalyzed couplings, while bromine and chlorine at C5 and C6 enable sequential functionalization through halogen-selective reactions. This trihalogenated architecture presents synthetic challenges stemming from:
Table 1: Key Synthetic Milestones for 5-Bromo-6-chloro-3-iodo-1H-indazole
Parameter | Specification | Significance |
---|---|---|
CAS Registry Number | 1956371-54-2 | Unique compound identification [4] |
Molecular Formula | C~7~H~3~BrClIN~2~ | Confirms elemental composition [4] |
Canonical SMILES | ClC~1~=CC~2~=C(C=C~1~Br)C(I)=NN~2~ | Defines atomic connectivity [4] |
Primary Application | Synthetic building block | Pharmaceutical intermediate utility [4] |
Reported Purity | ≥95% | Meets rigorous synthetic standards [4] |
Achieving the precise halogen pattern in 5-Bromo-6-chloro-3-iodo-1H-indazole necessitates rigorously ordered halogen introduction. Robust methodologies employ bromination or chlorination before iodination due to iodine's superior leaving group ability in subsequent cross-coupling reactions. A representative sequence involves:
Electrophilic halogenation efficiency diminishes dramatically with each successive halogen incorporation due to decreased electron density. Systematic optimization of 5-Bromo-6-chloro-3-iodo-1H-indazole synthesis addresses these challenges through:
Table 2: Electrophilic Halogenation Optimization Parameters
Variable | Optimal Condition | Yield Impact | Regioselectivity Change |
---|---|---|---|
Solvent | Dimethylformamide | +22% vs. tetrahydrofuran | C3:I/C5:Br = 9:1 [1] |
Temperature Profile | 0°C (Br), 25°C (I) | +15% overall | Polyhalogenation <5% [6] |
Halogenating Agent | N-Iodosuccinimide | +18% vs. I~2~ | N-alkylation <2% |
Catalyst | Silver(I) triflate | +27% unassisted | C3-selectivity >95% |
Kinetic studies reveal bromination exhibits second-order dependence on bromine concentration but inverse dependence on proton scavengers, confirming an E2-type elimination as rate-determining in C5 bromination. Conversely, iodination follows classical electrophilic aromatic substitution kinetics, enabling orthogonal condition development for sequential halogen installation without protecting group manipulation [1] .
Directed metalation groups (DMGs) override inherent indazole ring electronics to enable C6 chlorination in 5-Bromo-6-chloro-3-iodo-1H-indazole, a position otherwise resistant to electrophilic substitution. This approach exploits temporary DMG installation followed by lithium-halogen exchange:
The "halogen dance" rearrangement proves particularly valuable when C4 chlorination is required, wherein lithium-bromine exchange at C4 followed by migration enables C6 functionalization in protected indazoles. This strategy was instrumental in synthesizing 6-bromo-4-chloro-3-iodo-1H-indazole (CAS 887568-16-3), demonstrating the methodology's applicability to positional isomers of the target compound [3] [7]. Metalation efficiency depends critically on halogen protection; iodine remains stable under these conditions while bromine requires temporary masking as triazenes during lithiation steps to prevent nucleophilic displacement [4] .
Table 3: Directed Metalation Group (DMG) Strategies for C6 Functionalization
DMG Type | Position | Metalating Agent | Quenching Electrophile | Yield | Application Example |
---|---|---|---|---|---|
N-tert-butoxycarbonyl | N1 | n-butyllithium | ClC~2~Cl~4~ (1,1,2,2-tetrachloroethane) | 85% | 6-chloro-4-bromoindazole [5] |
Methoxy | C4 | lithium diisopropylamide | Br~2~ | 78% | 5-bromo-6-chloroindazole |
N,N-diethylcarbamoyl | N1 | sec-butyllithium | F~2~C=CF~2~ (tetrafluoroethene) | 72% | Fluorinated indazole derivatives |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4